fustin 3-O-beta-D-galactoside

Description

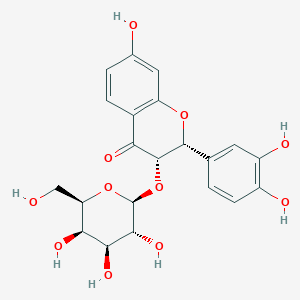

Structure

3D Structure

Properties

Molecular Formula |

C21H22O11 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c22-7-14-16(27)17(28)18(29)21(31-14)32-20-15(26)10-3-2-9(23)6-13(10)30-19(20)8-1-4-11(24)12(25)5-8/h1-6,14,16-25,27-29H,7H2/t14-,16+,17+,18-,19-,20-,21+/m1/s1 |

InChI Key |

QSWUCBJNTODEKO-PKOGLCCJSA-N |

SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Extraction, and Pre Analytical Preparation for Research Investigations of Fustin 3 O Beta D Galactoside

Natural Distribution and Botanical Sources of Fustin (B190385) 3-O-beta-D-galactoside

Identification of Plant Species Containing Fustin 3-O-beta-D-galactoside

Fustin 3-O-beta-D-galactoside is primarily found in species belonging to the Anacardiaceae family, commonly known as the cashew or sumac family. researchgate.net Extensive phytochemical research has identified its presence in various species of the Rhus and Toxicodendron genera. sapub.orgresearchgate.net

Notably, Toxicodendron vernicifluum (formerly Rhus verniciflua), commonly known as the Chinese lacquer tree, is a significant source of this compound. researchgate.netresearchgate.netnih.gov Other species within the Rhus genus have also been reported to contain fustin, the aglycone of fustin 3-O-beta-D-galactoside, suggesting the potential presence of its glycoside form. researchgate.netsapub.org For instance, fustin has been identified in Rhus typhina (staghorn sumac) and Rhus javanica L. var. roxburghiana. researchgate.netnih.gov The compound has also been found in Cotinus coggygria (smoketree), another member of the Anacardiaceae family. nih.gov

The following table summarizes the plant species reported to contain fustin and its glycoside.

| Family | Genus | Species | Common Name | Compound |

| Anacardiaceae | Toxicodendron | vernicifluum | Chinese Lacquer Tree | Fustin, Fustin 3-O-beta-D-galactoside |

| Anacardiaceae | Rhus | typhina | Staghorn Sumac | Fustin |

| Anacardiaceae | Rhus | javanica | Fustin | |

| Anacardiaceae | Cotinus | coggygria | Smoketree | Fustin, 2,3-trans-fustin |

Distribution within Plant Tissues and Developmental Stages

The concentration of fustin 3-O-beta-D-galactoside and its aglycone, fustin, can vary significantly between different parts of the plant. In Toxicodendron vernicifluum, fustin is a major constituent of the heartwood and bark. researchgate.net Research on Cotinus coggygria has shown that the heartwood is a rich source of fustin and its derivatives. nih.gov Conversely, the leaves of some Rhus species are noted for their high content of other flavonoids and tannins, with fustin being more localized in the woody tissues. nih.gov

The developmental stage of the plant can also influence the phytochemical profile. While specific studies on the variation of fustin 3-O-beta-D-galactoside with developmental stages are limited, it is a general principle in phytochemistry that the concentration of secondary metabolites fluctuates with the age and physiological condition of the plant.

Methodologies for Extraction and Enrichment of Fustin 3-O-beta-D-galactoside for Research Purposes

The isolation of fustin 3-O-beta-D-galactoside for research necessitates a multi-step process involving initial extraction from plant material followed by purification to obtain a compound of sufficient purity for biological assays.

Solvent-Based Extraction Techniques

The initial step in isolating fustin 3-O-beta-D-galactoside involves the extraction from dried and powdered plant material using a suitable solvent. The choice of solvent is critical and is based on the polarity of the target compound. As a glycoside, fustin 3-O-beta-D-galactoside exhibits a degree of polarity that makes it soluble in polar solvents.

Commonly used solvents for the extraction of flavonoids and their glycosides include:

Methanol (B129727): Often used for its high efficiency in extracting a broad range of phenolic compounds. nih.gov

Ethanol: A safer alternative to methanol, also effective for extracting polar compounds.

Aqueous mixtures of alcohols: For instance, 80% methanol in water can be employed to enhance extraction efficiency. mdpi.com

Ethyl acetate: This solvent is frequently used in subsequent fractionation steps to separate compounds based on polarity. researchgate.netmdpi.com

The extraction process typically involves maceration, Soxhlet extraction, or ultrasonication to enhance the efficiency of mass transfer from the plant matrix to the solvent. ycmou.ac.in

Advanced Separation Strategies for Crude Extracts

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. To isolate fustin 3-O-beta-D-galactoside, various chromatographic techniques are employed for enrichment and purification.

Column Chromatography (CC): This is a fundamental technique used for the separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex LH-20. nih.gov A solvent or a gradient of solvents (mobile phase) is then passed through the column, and fractions are collected. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For instance, a chloroform-methanol mixture can be used as the eluent for silica gel column chromatography. ycmou.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and quantification of the isolated compound. A reversed-phase C18 column is commonly used for the separation of flavonoids and their glycosides. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Preparative Thin-Layer Chromatography (Prep-TLC): This technique can be used for small-scale purification of compounds. The extract is applied as a band onto a TLC plate, and after development, the band corresponding to the target compound is scraped off and the compound is eluted with a suitable solvent.

Initial Confirmation and Purity Assessment of Isolated Fustin 3-O-beta-D-galactoside for Biological Studies

Once a purified sample is obtained, its identity and purity must be confirmed before it can be used in biological investigations.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the fustin 3-O-beta-D-galactoside molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. Techniques like Electrospray Ionization (ESI-MS) are commonly used. ycmou.ac.in

Chromatographic Techniques:

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the initial assessment of purity and for quantification. mdpi.comresearchgate.net The retention factor (Rf) of the isolated compound is compared with that of a standard, if available. The development of a single spot under different solvent systems suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): The purity of the isolated compound can be accurately determined using HPLC. A pure compound will typically show a single, sharp peak in the chromatogram. The percentage purity can be calculated based on the area of the peak.

The following table outlines the analytical techniques used for the confirmation and purity assessment of fustin 3-O-beta-D-galactoside.

| Analytical Technique | Purpose | Information Obtained |

| ¹H-NMR Spectroscopy | Structural Elucidation | Proton environment, connectivity |

| ¹³C-NMR Spectroscopy | Structural Elucidation | Carbon skeleton |

| Mass Spectrometry (MS) | Identification & Confirmation | Molecular weight, fragmentation pattern |

| HPTLC | Purity Assessment & Quantification | Retention factor (Rf), presence of impurities |

| HPLC | Purity Assessment & Quantification | Retention time, peak area (purity percentage) |

Biosynthetic Pathways and Metabolic Transformations of Fustin 3 O Beta D Galactoside in Biological Systems

Elucidation of Fustin (B190385) 3-O-beta-D-galactoside Biosynthesis in Plants

The biosynthesis of fustin 3-O-beta-D-galactoside in plants follows the general flavonoid biosynthetic pathway, which is a well-studied route for a major class of plant secondary metabolites. nih.gov This pathway involves a sequence of enzyme-catalyzed reactions that build the characteristic flavonoid carbon skeleton and subsequently modify it through hydroxylation, glycosylation, and other decorations.

The formation of the fustin aglycone begins with the phenylpropanoid pathway. The amino acid L-phenylalanine is converted into cinnamic acid, which is then hydroxylated to form p-coumaric acid. This precursor is then activated to its CoA-ester, p-coumaroyl-CoA.

The core flavonoid structure is assembled by the enzyme Chalcone (B49325) Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a C15 intermediate known as naringenin (B18129) chalcone.

This chalcone is then rapidly isomerized into the flavanone (B1672756) naringenin by the enzyme Chalcone Isomerase (CHI) . Naringenin serves as a key branch-point intermediate in flavonoid biosynthesis. To form fustin, naringenin undergoes two successive hydroxylation reactions catalyzed by flavanone hydroxylases, which are dioxygenases. First, Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring to yield dihydrokaempferol. Subsequently, another hydroxylase, Flavonoid 3'-Hydroxylase (F3'H) , adds a hydroxyl group to the 3'-position of the B-ring to produce fustin (dihydrofisetin).

Table 1: Key Enzymes in the Biosynthesis of the Fustin Aglycone

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the formation of the C15 chalcone scaffold from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone into a flavanone (naringenin). |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates the flavanone at the 3-position of the C-ring. |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates the B-ring of the flavonoid skeleton at the 3'-position. |

The final step in the biosynthesis of fustin 3-O-beta-D-galactoside is the attachment of a galactose molecule to the 3-hydroxyl group of the fustin aglycone. This reaction is catalyzed by a specific type of enzyme known as a UDP-glycosyltransferase (UGT) . nih.govnih.gov

These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, in this case, UDP-galactose, to an acceptor molecule (the fustin aglycone). nih.gov The reaction is highly specific in terms of the acceptor molecule, the sugar donor, the position of glycosylation (regioselectivity), and the stereochemistry of the linkage. nih.gov The formation of fustin 3-O-beta-D-galactoside requires a UDP-galactose:fustin 3-O-galactosyltransferase . This enzyme recognizes fustin and catalyzes the formation of a β-glycosidic bond between the anomeric carbon of galactose and the oxygen atom of the hydroxyl group at the C-3 position of fustin.

The sequential action of glycosyltransferases is a common theme in the biosynthesis of complex natural products. nih.gov The precision of these enzymes ensures that specific glycosylated forms of flavonoids are produced in particular plant tissues at specific developmental stages. nih.gov

Identifying the specific genes and enzymes involved in the biosynthesis of a particular plant metabolite like fustin 3-O-beta-D-galactoside can be achieved through integrated 'omics' approaches. nih.gov Transcriptomics (analyzing all gene transcripts) and metabolomics (analyzing all metabolites) are powerful tools for pathway elucidation. nih.govnih.gov

By comparing plant tissues that produce high and low levels of fustin 3-O-beta-D-galactoside, researchers can identify genes that are differentially expressed. A typical workflow would involve:

Metabolite Profiling: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of fustin 3-O-beta-D-galactoside and its precursors in different plant samples.

Transcriptome Sequencing: Using RNA-sequencing (RNA-Seq) to obtain a snapshot of all the genes being expressed in the same samples.

Correlation Analysis: Integrating the two datasets to find genes whose expression levels strongly correlate with the abundance of the target metabolite. nih.gov Genes encoding CHS, CHI, F3H, F3'H, and a specific UGT would be expected to show a high positive correlation with fustin 3-O-beta-D-galactoside levels.

Table 2: Hypothetical Correlation Analysis of Genes and Metabolites This table illustrates how Pearson correlation coefficients (PCC) could be used to link gene expression with metabolite accumulation. A high PCC value (close to 1) suggests a strong positive correlation.

| Gene Candidate | Putative Function | Metabolite | Pearson Correlation Coefficient (PCC) |

| Gene_001 | Chalcone Synthase (CHS) | Naringenin Chalcone | 0.92 |

| Gene_002 | Chalcone Isomerase (CHI) | Naringenin | 0.89 |

| Gene_003 | Flavanone 3-Hydroxylase (F3H) | Dihydrokaempferol | 0.85 |

| Gene_004 | Flavonoid 3'-Hydroxylase (F3'H) | Fustin | 0.95 |

| Gene_005 | UDP-glycosyltransferase (UGT) | Fustin 3-O-beta-D-galactoside | 0.97 |

Metabolic Fate and Biotransformation of Fustin 3-O-beta-D-galactoside in Non-Human Biological Models

The initial and rate-limiting step in the metabolism of most flavonoid glycosides is the cleavage of the glycosidic bond. In the case of fustin 3-O-beta-D-galactoside, this hydrolysis is carried out by β-galactosidase enzymes. These enzymes are abundant in gut bacteria. nih.gov

The enzymatic hydrolysis reaction releases the aglycone, fustin, and the galactose sugar moiety. nih.govnih.gov

Fustin 3-O-beta-D-galactoside + H₂O → Fustin + D-galactose

This deglycosylation step is critical because the smaller, more lipophilic aglycone (fustin) is more readily absorbed across the intestinal wall into the bloodstream than the larger, polar parent glycoside. The released galactose is absorbed and enters the host's carbohydrate metabolism.

Once the fustin aglycone is absorbed, it undergoes Phase II biotransformation reactions, primarily in the liver. elsevierpure.comnih.gov These reactions involve the conjugation of the aglycone with endogenous molecules to increase its water solubility and facilitate its excretion via urine or bile. nih.govencyclopedia.pub The principal conjugation reactions for flavonoids are glucuronidation and sulfation.

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction transfers a glucuronic acid molecule from UDP-glucuronic acid (UDPGA) to one of the hydroxyl groups on the fustin molecule. This results in the formation of fustin-glucuronide conjugates.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on fustin, yielding fustin-sulfate conjugates.

Methylation: Catechol-O-methyltransferase (COMT) can also methylate the catechol group (the adjacent hydroxyls on the B-ring) of fustin.

Furthermore, unabsorbed fustin in the colon can be further degraded by microbial enzymes, leading to the fission of the heterocyclic C-ring. This process generates smaller phenolic acid compounds that can also be absorbed and subsequently conjugated in the liver before excretion.

Table 3: Summary of Metabolic Transformations of Fustin 3-O-beta-D-galactoside

| Metabolic Phase | Location | Key Enzymes | Reaction Type | Resulting Metabolite(s) |

| Phase I (Initial) | Intestine (Microbiota) | β-galactosidase | Hydrolysis (Deglycosylation) | Fustin (aglycone), D-galactose |

| Phase II | Liver, Intestinal Wall | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Fustin-glucuronides |

| Phase II | Liver, Intestinal Wall | Sulfotransferases (SULTs) | Sulfation | Fustin-sulfates |

| Phase II | Liver, other tissues | Catechol-O-methyltransferase (COMT) | Methylation | O-methylated fustin conjugates |

| Microbial Catabolism | Colon | Various bacterial hydrolases and lyases | Ring Fission | Simple phenolic acids |

Preclinical Biological Activities and Mechanistic Efficacy Investigations of Fustin 3 O Beta D Galactoside

Antioxidant System Modulation by Fustin (B190385) 3-O-beta-D-galactoside

The antioxidant properties of fustin 3-O-beta-D-galactoside are a significant area of investigation. The compound's ability to counteract oxidative stress is attributed to its molecular structure, which allows it to scavenge free radicals and interact with cellular antioxidant defense systems.

In laboratory settings, the antioxidant capacity of fustin 3-O-beta-D-galactoside has been evaluated using various chemical assays. These tests measure the compound's ability to neutralize synthetic radicals, providing an indication of its potential to combat oxidative damage. The outcomes of these assays are often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.

A related compound, myricetin (B1677590) 3-galactoside, has shown the ability to inhibit xanthine (B1682287) oxidase in a cell-free assay. caymanchem.com

Interactive Data Table: In Vitro Radical Scavenging Activity

| Assay | Radical | Result | Reference |

| DPPH | DPPH• | Strong radical scavenging effect | nih.gov |

Beyond direct radical scavenging, fustin 3-O-beta-D-galactoside may influence the body's own antioxidant defense systems. These systems include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play crucial roles in neutralizing harmful reactive oxygen species (ROS). frontiersin.org Some plant-derived compounds can enhance these defenses by stimulating pathways like the Nrf2 pathway. mdpi.comnih.gov

Research on related flavonoids suggests that they can protect cells from oxidative damage by modulating the expression of genes involved in the cellular defense system. For example, myricetin-3-o-galactoside has been studied for its potential to modulate the expression of genes involved in the cell defense system.

In preclinical studies using animal models, researchers investigate the effects of compounds on markers of oxidative stress. These markers, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are byproducts of lipid peroxidation and their levels can indicate the extent of oxidative damage in tissues. frontiersin.org

Studies on models of induced oxidative stress, such as those using D-galactose, have shown that certain natural compounds can mitigate the damage. ekb.egresearchgate.net For instance, in a mouse model, acrolein administration led to fluctuations in oxidative markers like superoxide dismutase and malondialdehyde. nih.gov Furthermore, myricetin 3-galactoside has been shown to inhibit hydrogen peroxide-induced malondialdehyde (MDA) formation in K562 cells. caymanchem.com

Anti-inflammatory Signaling Pathway Modulation by Fustin 3-O-beta-D-galactoside

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Fustin 3-O-beta-D-galactoside has been investigated for its potential to modulate inflammatory processes by interfering with key signaling pathways and reducing the production of pro-inflammatory molecules.

A key aspect of the anti-inflammatory activity of fustin 3-O-beta-D-galactoside is its ability to inhibit the production of pro-inflammatory mediators. Nitric oxide (NO), while important for many physiological processes, can contribute to inflammation when produced in excess by inducible nitric oxide synthase (iNOS). nih.gov Similarly, cytokines like interleukin-6 (IL-6) are central to the inflammatory response. aai.org

Studies on related flavonoid glycosides have demonstrated their ability to suppress the production of these inflammatory molecules in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. researchgate.net For example, a study on myricetin 3-O-(2″-O-galloyl)-β-D-galactopyranoside showed it could inhibit LPS-stimulated nitric oxide and pro-inflammatory cytokine production in RAW 264.7 macrophages. researchgate.net

The anti-inflammatory effects of fustin 3-O-beta-D-galactoside are thought to be mediated through its interaction with critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. spandidos-publications.com In its inactive state, NF-κB is held in the cytoplasm, but upon stimulation, it moves to the nucleus to activate gene transcription. mdpi.com

The MAPK signaling cascade is another crucial pathway involved in cellular responses to external stimuli, including inflammation. nih.gov Research indicates that Aβ-induced production of inflammatory cytokines and ROS can activate this pathway, leading to more severe inflammation. nih.gov Inhibition of the MAPK pathway has been shown to suppress neuroinflammation in microglial cells. nih.gov

Interactive Data Table: Modulation of Inflammatory Pathways

| Pathway | Key Proteins | Effect of Related Compounds | Reference |

| NF-κB | p65, IκBα | Inhibition of activation | mdpi.comspandidos-publications.com |

| MAPK | ERK, JNK, p38 | Inhibition of activation | nih.gov |

Reduction of Inflammatory Responses in In Vivo Non-Human Models

Research has demonstrated the anti-inflammatory potential of fustin, the aglycone of fustin 3-O-beta-D-galactoside, in various non-human models. In a rat model of carrageenan-induced paw edema, a common method for studying acute inflammation, fustin administration significantly reduced swelling. researchgate.net The study observed that paw edema, which peaked at 180 minutes in the control group, was suppressed at all measured time intervals in the fustin-treated groups, with significant effects noted at 30 and 60 minutes post-injection. researchgate.net Furthermore, fustin has shown protective effects in models of paracetamol-induced liver damage and indomethacin-induced gastric ulceration, which are associated with inflammatory processes. researchgate.net In the context of gastric ulcers, fustin's gastroprotective action is thought to be linked to its anti-inflammatory activity, as evidenced by the reduced expression of the inflammatory marker NF-κB. researchgate.net Some studies suggest that the beneficial effects of fustin in conditions like TNBS-induced colitis may be attributed to its antioxidant properties. researchgate.net

It is important to note that while these studies were conducted on fustin, the aglycone, the glycosidic form, fustin 3-O-beta-D-galactoside, is expected to be metabolized to fustin in vivo, suggesting that the observed anti-inflammatory effects could be relevant.

Antiproliferative and Apoptotic Inducing Effects in Cellular Models

The potential of fustin and related flavonoid structures to inhibit cancer cell growth and induce cell death has been investigated in various cellular models.

Cell viability and proliferation assays are fundamental in assessing the anticancer potential of a compound. science.gov Studies on flavonoids, the class of compounds to which fustin belongs, have shown significant antiproliferative effects. For instance, various phenolic acids have demonstrated the ability to inhibit the growth of human breast cancer T47D cells. nih.gov The effectiveness of these compounds can be influenced by their chemical structure, such as the nature of the side chain. nih.gov Similarly, fustin has been investigated for its effects on triple-negative breast cancer cells (MDA-MB-231), indicating an interest in its antiproliferative capabilities. researchgate.net

Table 1: Antiproliferative Effects of Related Phenolic Acids on T47D Human Breast Cancer Cells

| Compound | IC50 (M) |

|---|---|

| Caffeic acid | 2.17 x 10⁻⁹ |

IC50 represents the concentration required to inhibit cell growth by 50%. Data extracted from a study on various phenolic acids. nih.gov

Apoptosis, or programmed cell death, and necrosis are critical mechanisms for eliminating cancerous cells. mdpi.com Research indicates that fustin possesses anti-apoptotic properties in certain contexts. researchgate.net The flavonoid has been shown to induce a mix of necrosis and apoptosis in oral cancer cells, with the balance between these two cell death mechanisms being concentration-dependent. mdpi.com At lower concentrations, a combination of necrosis and apoptosis is observed, while at higher concentrations, apoptosis becomes the predominant form of cell death. mdpi.com The process of apoptosis is complex and can be influenced by various factors, including the cellular redox state. mdpi.com

The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a key strategy in cancer therapy. Flavonoids like kaempferol, which is structurally related to fustin, have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov This arrest is often associated with the downregulation of key regulatory proteins such as cyclin D1 and the cyclin-dependent kinase inhibitor p21. tandfonline.com The inhibition of cell cycle progression prevents cancer cells from proliferating. nih.gov

Enzyme Regulation and Inhibition Studies by Fustin 3-O-beta-D-galactoside

Enzymes are crucial for various cellular processes, and their regulation is a key area of therapeutic research. mgcub.ac.in

While direct studies on fustin 3-O-beta-D-galactoside are limited, research on related flavonoids and glycosides provides insights into potential enzyme targets. The regulation of enzymes can occur through various mechanisms, including allosteric regulation, where a molecule binds to a site other than the active site, and feedback inhibition, where the end product of a metabolic pathway inhibits an enzyme in that pathway. khanacademy.org

One enzyme of interest is β-galactosidase. This enzyme is involved in the hydrolysis of β-galactosides. acs.org The regulation of β-galactosidase activity is complex and can be influenced by the presence of its substrates and metabolites. nih.gov For instance, in Escherichia coli, the presence of galactose and its metabolites can repress the synthesis of β-galactosidase. nih.gov Further research is needed to determine if fustin 3-O-beta-D-galactoside directly interacts with and modulates the activity of specific enzymes involved in disease pathways.

Kinetic Analysis of Enzyme Inhibition

Fustin 3-O-beta-D-galactoside, a flavonoid glycoside, has been a subject of interest for its potential role as an enzyme inhibitor. The study of enzyme kinetics provides valuable insights into the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. dokumen.pubcnr.it This analysis is crucial for understanding how the compound interacts with enzymes and for the potential development of therapeutic agents. researchgate.net

Kinetic studies often involve determining key parameters such as the Michaelis-Menten constant (K_m), the maximum velocity (V_max), and the inhibition constant (K_i). researchgate.net These parameters help to characterize the efficiency and nature of the inhibitor. For instance, in a competitive inhibition model, the inhibitor binds to the active site of the enzyme, thereby increasing the apparent K_m without affecting the V_max. dokumen.pubacs.org In contrast, a non-competitive inhibitor binds to an allosteric site, which leads to a decrease in V_max without a change in K_m. dokumen.pubresearchgate.net

While specific kinetic data for fustin 3-O-beta-D-galactoside is not extensively detailed in the reviewed literature, the general approach to studying such flavonoid glycosides involves assays with purified enzymes. acs.org For example, studies on similar flavonoids like quercetin (B1663063) have demonstrated inhibitory effects on various enzymes, often through mixed or non-competitive inhibition mechanisms. cnr.itmdpi.com The analysis of enzyme inhibition by fustin 3-O-beta-D-galactoside would follow similar methodologies, utilizing progress curve analysis to determine the kinetic constants. researchgate.netresearchgate.net

Table 1: Representative Kinetic Parameters for Different Inhibition Models This table is illustrative and based on general enzyme kinetic principles, as specific data for fustin 3-O-beta-D-galactoside was not available in the provided search results.

| Inhibition Model | K_m (μM) | V_max (μM/s) | K_i (μM) |

| Competitive | 65.0 ± 2.6 | 0.570 ± 0.011 | 0.155 ± 0.003 |

| Non-competitive | 98.4 ± 6.4 | 0.706 ± 0.028 | 0.349 ± 0.004 |

| Uncompetitive | 89.6 ± 9.4 | 0.659 ± 0.039 | 0.174 ± 0.011 |

Data is hypothetical and derived from a study on enzyme inhibition models for illustrative purposes. researchgate.net

Neuroprotective Mechanisms in Model Systems

Flavonoids, as a class of natural compounds, are widely recognized for their neuroprotective potential, acting through various mechanisms to protect neurons from damage and degeneration. nih.govgsconlinepress.com

In preclinical studies, the neuroprotective effects of flavonoids are often assessed by their ability to enhance neuronal cell viability and preserve function in the face of neurotoxic insults. researchgate.net For instance, in cellular models of neurodegenerative diseases, such as those induced by D-galactose or amyloid-beta peptides, flavonoids have been shown to protect neurons from apoptosis and maintain their structural integrity. gsconlinepress.comfrontiersin.orgscispace.com This protection is often evidenced by the preservation of neurite length and the expression of neuronal markers like β-tubulin III. scispace.com While direct studies on fustin 3-O-beta-D-galactoside are limited, related compounds like quercetin and its derivatives have demonstrated the ability to promote neural stem cell proliferation and migration, suggesting a role in neurogenesis. researchgate.net

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. mdpi.comnih.gov Flavonoids are known to counteract these processes. They can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting signaling pathways like NF-κB. nih.govspandidos-publications.com Furthermore, their antioxidant properties help in scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. mdpi.comsciencebiology.org Studies on compounds structurally similar to fustin 3-O-beta-D-galactoside, such as rutin (B1680289), have shown a reduction in oxidative stress and neuroinflammation in animal models of Alzheimer's disease. spandidos-publications.com The mechanism often involves the modulation of pathways like the Nrf2/ARE system, which is crucial for cellular defense against oxidative stress. mdpi.comnih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism in the nervous system. frontiersin.org Dysregulation of this pathway is implicated in neurodegenerative diseases. frontiersin.orgjst.go.jp Many natural products, including flavonoids, exert their neuroprotective effects by activating the PI3K/Akt pathway. jst.go.jpnih.gov Activation of this pathway can inhibit apoptosis by modulating downstream targets like GSK-3β and caspase-9. frontiersin.org For example, some flavonoids have been shown to protect neurons from amyloid-beta-induced oxidative stress through a PI3K/Akt/Nrf2 pathway-related mechanism. jst.go.jp The modulation of the PI3K/Akt pathway by fustin 3-O-beta-D-galactoside is a plausible mechanism for its potential neuroprotective effects, given the established role of this pathway in mediating the neuroprotective actions of other flavonoids. nih.govmdpi.com

Cardioprotective Research Modalities

Cardiovascular diseases, particularly those involving ischemia-reperfusion (I/R) injury, are a leading cause of mortality. elifesciences.orgnih.gov Research into natural compounds that can offer cardioprotection is of significant interest.

Preclinical models of cardiac injury, such as myocardial I/R injury in rats, are used to evaluate the efficacy of potential cardioprotective agents. nih.govresearchgate.net In these models, the extent of cardiac damage is often assessed by measuring infarct size, levels of cardiac enzymes like creatine (B1669601) kinase-myocardial band (CK-MB), and markers of oxidative stress. nih.govresearchgate.netebi.ac.uk Flavonoids such as quercetin and rutin have been shown to significantly reduce infarct size and attenuate oxidative stress in both normal and diabetic rats subjected to myocardial I/R. researchgate.net The protective mechanisms are thought to involve the attenuation of lipid peroxidation and the enhancement of antioxidant enzyme activity. nih.govresearchgate.net

The activation of signaling pathways like the PI3K/Akt pathway has also been identified as a key mechanism in cardioprotection. ahajournals.org For instance, the expression of an activated form of Akt in a rat model of cardiac ischemia-reperfusion injury resulted in a significant reduction in infarct size and cardiomyocyte apoptosis. ahajournals.org Given that galectin-3, a β-galactoside-binding protein, is implicated in the pathophysiology of cardiac injury, the potential for fustin 3-O-beta-D-galactoside to modulate galectin-3 activity presents an interesting avenue for research. nih.govum.esnih.gov Knockdown of galectin-3 has been shown to confer myocardial protection against I/R injury by modulating oxidative stress and inflammatory responses. nih.gov

Table 2: Effects of Galectin-3 Inhibition on Cardiac Injury Markers in a Mouse Model of Myocardial I/R

| Marker | I/R Group | I/R + anti-Gal-3 Group | P-value |

| CK-MB (U/L) | High | Significantly Reduced | < 0.001 |

| CK (U/L) | High | Significantly Reduced | < 0.001 |

| IL-1β (pg/mg) | High | Significantly Reduced | < 0.001 |

| IL-6 (pg/mg) | High | Significantly Reduced | < 0.001 |

| TNF-α (pg/mg) | High | Significantly Reduced | < 0.001 |

| MDA (nmol/mg) | High | Significantly Reduced | < 0.001 |

| SOD activity (U/mg) | Low | Significantly Increased | < 0.001 |

| GSH (nmol/mg) | Low | Significantly Increased | < 0.001 |

Data adapted from a study on galectin-3 knockdown in myocardial I/R injury. nih.gov

Mechanisms of Action in Cardiovascular Systems

Research into the cardiovascular effects of fustin 3-O-beta-D-galactoside is often linked to the broader activities of the plant extracts from which it is derived and the functions of related β-galactoside-binding proteins.

Galectin-3 (Gal-3), a β-galactoside-binding lectin, has been identified as a mediator of cardiac damage. ahajournals.org It promotes inflammation and fibrosis, leading to cardiovascular remodeling. ahajournals.org Elevated levels of Gal-3 are associated with obesity-related cardiovascular remodeling, including cardiac and vascular fibrosis, inflammation, and diastolic dysfunction. ahajournals.org The inhibition of Gal-3 has been shown to reduce these effects in animal models. ahajournals.org As a β-galactoside, fustin 3-O-beta-D-galactoside may interact with lectins like Gal-3, suggesting a potential mechanism for influencing cardiovascular processes.

Furthermore, flavonoid glycosides isolated from plants like Boerhavia diffusa have been reported to possess antihypertensive and spasmolytic activities. mdpi.com Some of these effects are attributed to a Ca2+ channel antagonistic activity, which is a common mechanism for reducing blood pressure. nih.gov

Table 1: Potential Cardiovascular Mechanisms

| Investigated Activity | Proposed Mechanism | Source/Related Compound | Citation |

|---|---|---|---|

| Anti-fibrotic | Potential interaction with and inhibition of Galectin-3, a mediator of cardiac fibrosis. | Galectin-3 (β-galactoside-binding lectin) | ahajournals.org |

| Antihypertensive | Calcium (Ca2+) channel antagonistic activity. | Boerhavia diffusa plant extract | nih.govmdpi.com |

Immunomodulatory Investigations

The immunomodulatory potential of fustin 3-O-beta-D-galactoside is an emerging area of study, with evidence suggesting it can influence various aspects of the immune response. These investigations often draw from studies on the plant Boerhaavia diffusa and other related glycosides. nih.govmdpi.comphytopharmajournal.com

Studies on compounds structurally related to fustin 3-O-beta-D-galactoside indicate a capacity to modulate the function of key immune cells. For instance, galectin-3, which binds to β-galactosides, is known to regulate the activity of T-cells and natural killer (NK) cells. nih.gov It can influence T-cell receptor affinity and induce apoptosis in T-cells. nih.gov

Research on galactofuranoside derivatives, which share the galactoside moiety, demonstrated that certain forms could stimulate phagocytic activity in macrophages. nih.gov Specifically, methyl β-galactofuranoside showed a significant immune-stimulant effect. nih.gov Conversely, other studies on related compounds from Boerhaavia diffusa have noted an inhibitory effect on the proliferation of peripheral blood mononuclear cells (PBMCs) and on NK cell cytotoxicity. phytopharmajournal.com Polysaccharides from other medicinal plants have also been shown to activate phagocytes and monocytes. journal-jop.org

The regulation of cytokine production is a critical aspect of immunomodulation. Galectin-3 is known to influence the production of several key cytokines, including interleukin-6 (IL-6), IL-10, and IL-12. nih.gov Specific research on prebiotic galacto-oligosaccharides, which are also galactose-containing compounds, has shown they can promote a regulatory-type immune response. nih.govmdpi.com For example, the combination of β-3'galactosyllactose (a DP3-sized galacto-oligosaccharide) and a TLR9 agonist was found to increase the production of the anti-inflammatory cytokine IL-10 and the Th1-associated cytokine IFN-γ, while downregulating the Th2-associated cytokine IL-13 and the pro-inflammatory cytokine TNF-α. mdpi.com

Similarly, studies on extracts from Boerhaavia diffusa containing related flavonoid glycosides have demonstrated an inhibition of phytohaemagglutinin-stimulated IL-2 production and lipopolysaccharide (LPS)-stimulated TNF-α production in human PBMCs. phytopharmajournal.com

Table 2: Effects on Immune Cells and Cytokine Production

| Target | Observed Effect | Investigated Compound/Source | Citation |

|---|---|---|---|

| Immune Cells | Regulation of T-cell and NK cell function. | Galectin-3 | nih.gov |

| Stimulation of macrophage phagocytic activity. | Methyl β-galactofuranoside | nih.gov | |

| Inhibition of PBMC proliferation and NK cell cytotoxicity. | Eupalitin-3-O-β-D-galactopyranoside | phytopharmajournal.com | |

| Cytokines | Inhibition of IL-2 and TNF-α production. | Boerhaavia diffusa extract | phytopharmajournal.com |

| Upregulation of IFN-γ and IL-10; downregulation of IL-13 and TNF-α. | β-3'galactosyllactose | mdpi.com |

Other Specific Bioactivities of Fustin 3-O-beta-D-galactoside in Preclinical Research

Beyond cardiovascular and immunomodulatory effects, preclinical studies have pointed to other potential therapeutic applications for fustin 3-O-beta-D-galactoside and its source plant, Boerhaavia diffusa.

Medicinal plants are a significant source of compounds for managing diabetes. researchgate.net The plant Boerhaavia diffusa, which contains fustin 3-O-beta-D-galactoside, has demonstrated potent antidiabetic activity in various preclinical models. phytopharmajournal.comresearchgate.net Extracts from the plant have been shown to exert hypoglycemic and antihyperglycemic effects in both normal and diabetic animal models. phytopharmajournal.com The proposed mechanisms include the rejuvenation of pancreatic β-cells or other extra-pancreatic actions. phytopharmajournal.com

Flavonoids and phenolic compounds are among the major constituents of B. diffusa credited with its antidiabetic potential. researchgate.net These phytochemicals can act through various mechanisms, including the inhibition of α-amylase and α-glucosidase enzymes, reduction of oxidative stress, and enhancement of insulin (B600854) secretion. researchgate.net However, in one in-vitro study investigating an extract of Bauhinia strychnifolia, fustin was identified but did not show inhibitory activity against α-glucosidase in that specific assay. nih.gov In contrast, other flavonoid glycosides, such as cyanidin (B77932) 3-O-galactoside, have been shown to protect pancreatic β-cells from oxidative stress. nih.gov

Table 3: Antidiabetic Activity Profile

| Activity | Model/System | Proposed Mechanism | Compound/Source | Citation |

|---|---|---|---|---|

| Antihyperglycemic | Alloxan-induced diabetic rats | Rejuvenation of pancreatic β-cells or extra-pancreatic action. | Boerhaavia diffusa leaf extract | phytopharmajournal.com |

| Hypoglycemic | Streptozotocin-induced diabetic rats | Dose-dependent reduction in blood glucose. | Boerhaavia diffusa leaf extract | phytopharmajournal.com |

| α-glucosidase inhibition | In vitro enzyme assay | Not observed in this specific study. | Fustin (aglycone) | nih.gov |

| β-cell protection | In vitro cell culture (mouse pancreatic β-cells) | Improvement in antioxidant enzyme systems. | Cyanidin 3-O-galactoside | nih.gov |

Urolithiasis, the formation of kidney stones, is a common condition, with the majority of stones being composed of calcium oxalate (B1200264) (CaOx). mdpi.com Plant-based medicines are widely explored for their potential to prevent and treat this condition. researchgate.net Boerhaavia diffusa, a source of fustin 3-O-beta-D-galactoside, is traditionally used for kidney disorders and has reported anti-urolithic activity in scientific studies. nih.govmdpi.comphytopharmajournal.com

The primary mechanism investigated for anti-urolithic agents is the inhibition of the formation and aggregation of CaOx crystals. d-nb.infoscielo.br In vitro studies using plant extracts demonstrate their ability to reduce the nucleation and aggregation of these crystals. d-nb.infoscielo.br Flavonoids are among the plant polyphenols that have been shown to effectively inhibit CaOx stone formation in both in vitro and in vivo models, an effect often correlated with their antioxidant and diuretic properties. researchgate.net While direct studies on fustin 3-O-beta-D-galactoside are limited, the known anti-urolithic activity of flavonoid-rich extracts from its source plant suggests it may contribute to this effect. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Fustin 3-O-beta-D-galactoside |

| Fustin |

| Galectin-3 |

| Eupalitin-3-O-β-D-galactopyranoside |

| Interleukin-2 (IL-2) |

| Interleukin-4 (IL-4) |

| Interleukin-5 (IL-5) |

| Interleukin-6 (IL-6) |

| Interleukin-10 (IL-10) |

| Interleukin-12 (IL-12) |

| Interleukin-13 (IL-13) |

| Interferon-gamma (IFN-γ) |

| Tumor necrosis factor-alpha (TNF-α) |

| Methyl β-galactofuranoside |

| β-3'galactosyllactose |

| Cyanidin 3-O-galactoside |

Gastroprotective Effects

No studies were identified that specifically investigate the gastroprotective effects of fustin 3-O-beta-D-galactoside. Research has been conducted on the aglycone fustin and extracts from plants containing it, such as those from the Rhus genus, but the activity of the specific galactoside has not been reported. ijpras.commedchemexpress.comsapub.orgnih.gov

Hepatoprotective Activity in Cellular and Animal Models

There is currently no available scientific literature detailing the hepatoprotective activity of fustin 3-O-beta-D-galactoside in either cellular or animal models. While the aglycone, fustin, has been noted as a phytochemical constituent in plants investigated for various biological activities, specific studies on the hepatoprotective potential of its 3-O-beta-D-galactoside derivative have not been found. ijpras.comnih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Fustin 3 O Beta D Galactoside

Identification of Molecular Targets and Binding Affinity Studies

Direct molecular targets and specific binding affinity studies for fustin (B190385) 3-O-beta-D-galactoside have not been identified in the reviewed scientific literature. Research has primarily focused on the broader biological effects of its aglycone, fustin.

Detailed protein-ligand interaction analyses for fustin 3-O-beta-D-galactoside are not available. However, studies on the aglycone fustin suggest that its biological activities are a result of interactions with various protein targets. For instance, in the context of its anti-cancer effects, fustin has been shown to modulate the expression of proteins involved in cell cycle control and apoptosis. acgpubs.orgnih.gov Molecular docking studies, a computational method to predict the binding of a ligand to a protein, have been utilized for other flavonoids and could be a valuable tool to predict potential protein targets for fustin and its glycosides. nih.govnih.gov

There is no specific information available regarding the receptor binding and activation or inhibition profiles of fustin 3-O-beta-D-galactoside. Studies on fustin indicate it may influence signaling pathways often initiated by receptor activation, such as those involved in inflammation and cell proliferation, but direct receptor binding has not been characterized.

Gene Expression and Proteomic Profiling in Response to Fustin 3-O-beta-D-galactoside

Direct studies on the effects of fustin 3-O-beta-D-galactoside on gene expression and proteomic profiles are absent in the current body of scientific literature. However, research on the aglycone, fustin, provides some insights into its potential impact on these cellular processes.

Studies on fustin have identified its ability to modulate the expression of specific genes involved in various cellular processes. For example, in a study on a highly metastatic colon cancer cell line, fustin was found to alter the expression levels of genes associated with cell cycle control, programmed cell death, and metastasis. acgpubs.org Another study on triple-negative breast cancer cells identified seven fustin target genes, with CDKN1A, ATM, and MYC being significantly enriched in pathways related to the cell cycle and apoptosis. nih.gov These findings were obtained through quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis.

Table 1: Reported Effects of Fustin on Gene Expression in Cancer Cells

| Cell Line | Method | Key Genes Modulated | Associated Pathway | Reference |

| Colon 26 (colon cancer) | qRT-PCR | Genes related to cell cycle, apoptosis, and metastasis | Cell Cycle, Apoptosis, Metastasis | acgpubs.org |

| MDA-MB-231 (breast cancer) | qRT-PCR | CDKN1A, ATM, MYC | Cell Cycle, Apoptosis | nih.gov |

Comprehensive proteomic analyses to identify global protein changes in response to fustin are limited. However, studies have reported on the modulation of specific protein levels. For instance, fustin has been shown to suppress the phosphorylation of myosin regulatory light chain 2 (MLC2) in melanoma cells, a key regulator of the actin cytoskeleton. nih.gov In the context of neuroprotection, fustin treatment has been associated with the modulation of the Bax/Bcl-2 ratio, which is critical for regulating apoptosis. nih.gov In models of rheumatoid arthritis, fustin treatment led to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Elucidation of Cellular Signaling Pathways Modulated by Fustin 3-O-beta-D-galactoside

There is no available research on the specific cellular signaling pathways modulated by fustin 3-O-beta-D-galactoside. The following information is based on studies of its aglycone, fustin .

Fustin has been demonstrated to exert its biological effects by modulating several key cellular signaling pathways. In melanoma cells, fustin's anti-growth effect is mediated through the cAMP/PKA signaling pathway. nih.gov This was evidenced by the observation that a PKA inhibitor attenuated the effects of fustin on the phosphorylation of proteins involved in cell structure. nih.gov

In the context of its neuroprotective effects, fustin has been shown to interfere with signaling cascades induced by neurotoxins. Specifically, it has been found to block increases in reactive oxygen species (ROS), intracellular calcium, the Bax/Bcl-2 ratio, caspase-3 activity, and p38 phosphorylation in neuronal cells exposed to 6-hydroxydopamine (6-OHDA). nih.gov This suggests that fustin can modulate the ROS-Ca²⁺-Bcl-2-caspase-3 pathway and a parallel p38 signaling pathway. nih.gov

Furthermore, the anti-inflammatory properties of fustin are linked to its ability to down-regulate pro-inflammatory signaling. In a model of adjuvant-induced arthritis, fustin was found to mitigate the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and improve the action of the Nrf2 pathway, a key regulator of the antioxidant response. nih.gov

Table 2: Cellular Signaling Pathways Modulated by Fustin

| Biological Context | Modulated Pathway | Key Mediators | Observed Effect | Reference(s) |

| Melanoma | cAMP/PKA | PKA, Myosin regulatory light chain 2 | Suppression of cell growth | nih.gov |

| Neuroprotection | ROS-Ca²⁺-Bcl-2-caspase-3, p38 MAPK | ROS, Ca²⁺, Bax/Bcl-2, Caspase-3, p38 | Protection against neuronal cell death | nih.gov |

| Anti-inflammation | Pro-inflammatory cytokine signaling, Nrf2 pathway | TNF-α, IL-6, IL-1β, Nrf2 | Reduction of inflammation and oxidative stress | nih.gov |

MAPK/ERK Signaling Cascade Involvement

Fustin has been shown to interact with the mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway. In a study examining the neuroprotective effects of fustin against 6-hydroxydopamine (6-OHDA)-induced cell death in SK-N-SH neuroblastoma cells, it was observed that fustin pretreatment blocked the 6-OHDA-induced increase in p38 phosphorylation. nih.govresearchgate.net This suggests that fustin's protective mechanisms may involve the attenuation of stress-activated signaling cascades. The activation of p38 is considered a component of the signaling pathway that leads to cell death induced by 6-OHDA. nih.gov

In the context of Alzheimer's disease models, fustin has been found to increase the expression of phosphorylated ERK (p-ERK) in the brains of mice treated with amyloid-β (1-42). medchemexpress.com This indicates a potential role for fustin in modulating the ERK pathway, which is crucial for neuronal survival, differentiation, and synaptic plasticity. nih.govdovepress.com

NF-κB Pathway Inhibition

Fustin has demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, oral administration of fustin significantly reduced the immunohistochemical expression of NF-κB in the colon tissue. trakia-uni.bgresearchgate.nettrakia-uni.bg Similarly, in a model of indomethacin-induced gastric ulceration, fustin pretreatment led to a reduced expression of NF-κB compared to the control group, suggesting its gastroprotective effects are linked to its anti-inflammatory activity. bohrium.com In a study on lipopolysaccharide (LPS)-induced anxiety and depression-like behaviors in rats, fustin was shown to modulate NF-κB expression, which is implicated in neuroinflammation. europeanreview.org

Apoptotic Pathway Activation (e.g., Caspases, Bcl-2 family)

Fustin has been shown to modulate the intrinsic apoptotic pathway. In studies using the neurotoxin 6-OHDA to induce apoptosis in neuronal cells, fustin demonstrated protective effects by altering the balance of the Bcl-2 family of proteins. nih.govresearchgate.net Specifically, fustin prevented the 6-OHDA-induced increase in the Bax/Bcl-2 ratio. nih.govelsevier.es Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic, and the ratio between them is a critical determinant of cell fate. nih.govelsevier.es

Furthermore, fustin treatment has been found to inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govelsevier.estandfonline.com In 6-OHDA treated neuronal cells, the increase in caspase-3 activity was blocked by fustin. nih.govtandfonline.com In a study on triple-negative breast cancer cells (MDA-MB-231), fustin was found to induce both early and late apoptotic events. researchgate.net Gene expression analysis in this study identified that fustin's anticancer properties were associated with changes in the transcriptional levels of genes involved in the intrinsic apoptotic signaling pathway. researchgate.net

Modulation of Cellular Processes by Fustin

Autophagy Modulation

Fustin has been identified as a modulator of autophagy. In a study investigating copper-induced epithelial-mesenchymal transition (EMT), a process linked to fibrosis, fustin was shown to inhibit this process. nih.govresearchgate.net The study indicated that copper sulfate (B86663) induced autophagy in human bronchial epithelial cells, and natural flavonoids, including fustin, were able to reverse the EMT changes. nih.govresearchgate.net Another study on the anticancer effects of fustin in breast cancer cells noted that its properties were associated with alterations in the transcriptional levels of genes involved in autophagy, among other processes. mu-varna.bg

Cell Migration and Invasion Inhibition

Research has indicated that fustin can inhibit cell migration and invasion, particularly in the context of cancer. In a study on MDA-MB-231 triple-negative breast cancer cells, fustin demonstrated a marked anti-motility effect. researchgate.net An extract of Rhus verniciflua Stokes, which is rich in fustin and fisetin (B1672732), was found to suppress the migration and invasion of human gastric adenocarcinoma AGS cells. koreamed.org The study showed that the extract decreased the expression of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA), both of which are crucial for the degradation of the extracellular matrix during cell invasion. koreamed.org

Data Tables

Table 1: Summary of Fustin's Effects on Signaling Pathways

| Signaling Pathway | Cell/Animal Model | Key Findings | Reference(s) |

| MAPK/ERK | SK-N-SH neuroblastoma cells | Blocked 6-OHDA-induced p38 phosphorylation. | nih.gov, researchgate.net |

| Amyloid-β-treated mice | Increased p-ERK expression. | medchemexpress.com | |

| PI3K/AKT/mTOR | - | No direct data available for fustin. | - |

| NF-κB | Rat model of colitis | Reduced expression of NF-κB. | trakia-uni.bg, researchgate.net, trakia-uni.bg |

| Rat model of gastric ulceration | Reduced expression of NF-κB. | bohrium.com | |

| Rat model of neuroinflammation | Modulated NF-κB expression. | europeanreview.org | |

| Apoptotic Pathway | SK-N-SH neuroblastoma cells | Prevented increase in Bax/Bcl-2 ratio; inhibited caspase-3 activity. | elsevier.es, nih.gov, researchgate.net, tandfonline.com |

| MDA-MB-231 breast cancer cells | Induced early and late apoptotic events; altered transcription of apoptosis-related genes. | researchgate.net |

Table 2: Summary of Fustin's Effects on Cellular Processes

| Cellular Process | Cell/Animal Model | Key Findings | Reference(s) |

| Autophagy | Human bronchial epithelial cells | Inhibited copper-induced epithelial-mesenchymal transition, which involves autophagy. | nih.gov, researchgate.net |

| MDA-MB-231 breast cancer cells | Altered transcription of autophagy-related genes. | mu-varna.bg | |

| Cell Migration and Invasion | MDA-MB-231 breast cancer cells | Demonstrated a marked anti-motility effect. | researchgate.net |

| AGS gastric cancer cells | An extract rich in fustin suppressed migration and invasion; decreased MMP-9 and uPA expression. | koreamed.org |

Scientific Research on Fustin 3-O-beta-D-galactoside's Mitochondrial Effects Remains Undisclosed

Despite a thorough review of available scientific literature, no specific research studies or data detailing the molecular and cellular mechanisms of action of fustin 3-O-beta-D-galactoside, particularly concerning its impact on mitochondrial integrity and function, could be identified.

The initial search for the compound and its effects on mitochondria did not yield any relevant results. A subsequent, broader search focusing on the aglycone "fustin" and its potential mitochondrial effects also failed to produce any specific findings. The scientific community has not, to date, published any research that would fulfill the requested article outline on "Mitochondrial Integrity and Function Assessment" for fustin 3-O-beta-D-galactoside.

Therefore, it is not possible to provide a detailed and scientifically accurate article on this specific topic, nor to generate data tables based on research findings as none are publicly available. Further research is required to elucidate the potential effects of fustin 3-O-beta-D-galactoside on mitochondrial and cellular functions.

Structure Activity Relationship Sar Investigations and Derivative Studies of Fustin 3 O Beta D Galactoside

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of flavonoids in nature and significantly influences their physicochemical properties and biological activities. pjmonline.org In the case of fustin (B190385) 3-O-beta-D-galactoside, the sugar unit is a beta-D-galactoside linked at the 3-position of the fustin aglycone. ebi.ac.uk

Role of the Beta-D-galactoside Moiety

The beta-configuration of the glycosidic bond is also significant. This particular stereochemistry can influence the interaction of the molecule with enzymes and receptors, thereby dictating its metabolic fate and biological activity.

Comparison with Fustin Aglycone and Other Glycosides

In general, the aglycone form of a flavonoid often exhibits higher antioxidant activity in in-vitro assays compared to its glycosylated counterpart. nih.govresearchgate.net This is because the free hydroxyl groups on the flavonoid skeleton are crucial for radical scavenging, and glycosylation at one of these positions can diminish this capacity. nih.gov However, the glycoside may offer advantages in terms of stability and bioavailability. researchgate.netmdpi.com While specific comparative studies on the antioxidant or other biological activities of fustin 3-O-beta-D-galactoside versus fustin aglycone are not extensively documented in the readily available literature, general principles of flavonoid SAR suggest that fustin aglycone would likely show more potent in-vitro antioxidant effects.

When comparing with other glycosides, the nature of the sugar itself is a key factor. For example, studies on quercetin (B1663063) have demonstrated that quercetin glucoside is absorbed much more rapidly and has a significantly higher bioavailability than quercetin rutinoside (quercetin linked to a rutinose sugar). nih.govscispace.comtandfonline.com This highlights that even subtle differences in the attached sugar can lead to profound differences in pharmacokinetic profiles. Therefore, it is plausible that the biological activity of fustin 3-O-beta-D-galactoside would differ from other fustin glycosides containing different sugar moieties.

| Compound | General Activity Trend (In Vitro) | General Bioavailability Trend |

| Fustin Aglycone | Potentially higher antioxidant activity | Lower water solubility, may rely on passive diffusion |

| Fustin 3-O-beta-D-galactoside | Potentially lower antioxidant activity | Higher water solubility, may utilize sugar transporters for absorption |

| Other Fustin Glycosides | Activity and bioavailability would vary based on the sugar moiety | Variable depending on the specific sugar attached |

Structural Modifications and Analog Synthesis for Enhanced Activity

To improve the therapeutic potential of natural products, medicinal chemists often synthesize derivatives and analogs. This allows for the optimization of properties such as potency, selectivity, and pharmacokinetic profiles.

Chemical Derivatization and Synthesis of Novel Analogs

While the synthesis of various flavonoid derivatives is a common practice in medicinal chemistry, specific reports on the chemical derivatization and synthesis of novel analogs of fustin 3-O-beta-D-galactoside are not widely available in the current body of scientific literature. General strategies for modifying flavonoid glycosides often involve alterations to either the aglycone skeleton or the sugar moiety. For the aglycone, modifications could include the introduction of different substituents on the A and B rings to modulate electronic properties and steric interactions. For the sugar portion, derivatization could involve changing the sugar type, altering the stereochemistry of the glycosidic linkage, or attaching functional groups to the sugar's hydroxyls. The synthesis of such analogs would typically involve multi-step chemical processes.

Evaluation of Modified Fustin 3-O-beta-D-galactoside Derivatives for Biological Efficacy

The biological evaluation of any newly synthesized fustin 3-O-beta-D-galactoside derivatives would be crucial to determine if the modifications led to enhanced activity. This would involve a battery of in-vitro and potentially in-vivo assays to assess various biological endpoints, such as antioxidant capacity, anti-inflammatory effects, or enzyme inhibition. Without specific examples of such derivatives in the literature, one can only speculate on the potential outcomes based on general SAR principles for flavonoids. For instance, introducing electron-donating groups on the B-ring of the fustin aglycone might enhance its antioxidant activity. Conversely, modifying the galactose moiety could be explored to improve its absorption or to target specific glucose transporters.

Conformational Analysis in Biological Contexts

The three-dimensional structure, or conformation, of a molecule is critical for its interaction with biological targets like enzymes and receptors. nih.govacs.orgnih.gov The flexibility of the glycosidic bond in flavonoid glycosides allows for a range of possible conformations.

The conformational behavior of the glycosidic bond in flavonoid-O-glycosides is influenced by factors such as steric hindrance and stereoelectronic effects. nih.govacs.orgnih.gov In the case of fustin 3-O-beta-D-galactoside, the linkage at the 3-position allows for rotation around the glycosidic bond, defined by the dihedral angles φ and ψ. nih.gov The preferred conformation will be the one that minimizes steric clashes between the sugar moiety and the flavonoid B-ring, while also being stabilized by favorable electronic interactions. nih.gov Molecular modeling studies on other flavonoid 3-O-glycosides have indicated a preference for an exo conformation, where the sugar is positioned away from the B-ring. nih.gov

Influence of Conformation on Target Recognition and Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target, such as a protein or an enzyme. While direct conformational analysis of fustin 3-O-beta-D-galactoside is not extensively documented in publicly available research, insights can be drawn from studies on structurally related flavonoid glycosides.

The conformation of flavonoid glycosides is influenced by the rotational freedom around the glycosidic bond, which connects the sugar moiety (in this case, galactose) to the flavonoid aglycone (fustin). This rotation dictates the spatial orientation of the sugar relative to the flavonoid core, which can significantly impact how the molecule fits into the binding pocket of a target protein.

For instance, in a study of quercetin-3-β-galactoside, a closely related flavonol glycoside, molecular modeling revealed specific hydrogen bonding interactions between the galactoside moiety and amino acid residues of the target protein, SARS-CoV 3CLpro. nih.gov The orientation of the sugar was found to be critical for establishing these key interactions, which are essential for the inhibitory activity of the compound. nih.gov It is plausible that the galactose unit of fustin 3-O-beta-D-galactoside plays a similar role in guiding the molecule to its biological target and anchoring it within the active site through specific hydrogen bonds.

Furthermore, the flexibility of the furanoside ring of the galactose moiety can also influence binding. Furanoside rings are known to be more flexible than pyranoside rings and can adopt a range of conformations. nih.gov This conformational flexibility might allow fustin 3-O-beta-D-galactoside to adapt its shape to fit different binding sites, potentially contributing to a broader range of biological activities.

| Feature | Influence on Target Recognition and Binding |

| Glycosidic Bond Rotation | Determines the spatial orientation of the galactose moiety relative to the fustin core, affecting the overall shape of the molecule and its fit into a binding pocket. |

| Hydrogen Bonding | The hydroxyl groups on the galactose unit can form specific hydrogen bonds with amino acid residues of a target protein, anchoring the molecule in the active site. |

| Sugar Ring Conformation | The flexibility of the galactofuranoside ring may allow for an induced fit to the binding site of a biological target. |

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. The "beta" designation in fustin 3-O-beta-D-galactoside refers to the stereochemistry of the anomeric carbon of the galactose sugar. This specific configuration is crucial for its biological activity.

Research on other flavonoid glycosides has demonstrated that the stereochemistry of the sugar moiety can significantly impact bioactivity. For example, a study on cyanidin-3-glycosides showed that cyanidin-3-galactoside (B13802184) (with a galactose sugar) was more reactive than cyanidin-3-glucoside (with a glucose sugar), highlighting the importance of the sugar's stereochemistry. nih.gov The spatial arrangement of the hydroxyl groups on the galactose in fustin 3-O-beta-D-galactoside will dictate its hydrogen bonding pattern with a target receptor. A change in stereochemistry, for instance to an alpha-D-galactoside, would alter the orientation of these hydroxyl groups, likely leading to a different binding affinity and biological response.

The stereochemistry of the fustin aglycone itself is also a critical factor. Flavanones like fustin have a chiral center at the C2 position of the C-ring. This means that fustin can exist as two different enantiomers, (2R)-fustin and (2S)-fustin. The specific enantiomeric form present in fustin 3-O-beta-D-galactoside will have a profound effect on its biological activity, as biological targets are often highly stereoselective.

| Stereochemical Feature | Implication for Bioactivity |

| β-linkage of Galactose | The specific orientation of the glycosidic bond is critical for proper interaction with the target. An α-linkage would result in a different spatial arrangement and likely altered activity. |

| Stereochemistry of Galactose | The arrangement of hydroxyl groups on the galactose ring determines the potential hydrogen bonding patterns with a biological target. |

| Chirality of the Fustin Core (C2) | The (2R) or (2S) configuration of the fustin aglycone will lead to different three-dimensional shapes, resulting in differential binding to stereoselective biological receptors. |

Advanced Analytical Methodologies for Detection and Quantification of Fustin 3 O Beta D Galactoside in Research Matrices

Chromatographic Separation Techniques for Complex Biological and Plant Extracts

Chromatography is the cornerstone of separating individual components from a mixture. For a compound like fustin (B190385) 3-O-beta-D-galactoside, which is often found in complex plant extracts, several chromatographic techniques are employed to achieve effective separation prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful and widely established platforms for the analysis of plant extracts. rsc.org These techniques are ideally suited for separating non-volatile and thermally sensitive compounds like flavonoid glycosides. UPLC, which utilizes smaller particle sizes in the column stationary phase, offers significantly higher resolution, speed, and sensitivity compared to traditional HPLC.

In a typical setup for analyzing fustin 3-O-beta-D-galactoside, a reversed-phase column (e.g., C18) is used. The separation is achieved by a mobile phase, often a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). This gradient elution allows for the effective separation of compounds with varying polarities within the extract. The high resolving power of HPLC and UPLC is crucial for distinguishing fustin 3-O-beta-D-galactoside from other structurally similar flavonoids. rsc.org

Table 1: Representative HPLC/UPLC Parameters for Flavonoid Glycoside Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Instrument | UPLC System (e.g., Waters ACQUITY) | massbank.eu |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | massbank.eu |

| Mobile Phase A | Water with 0.1% Formic Acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | massbank.eu |

| Flow Rate | 0.2 - 0.4 mL/min | massbank.jp |

| Column Temperature | 35 - 40 °C | massbank.eumassbank.jp |

| Detection | UV (e.g., 280 nm for flavanones) or Mass Spectrometry | - |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) Applications in Research

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and identification of compounds in plant extracts. High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, higher sensitivity, and the potential for accurate quantification. nih.gov HPTLC is a reliable and flexible technique well-suited for creating complex chemical fingerprints of botanical samples. nih.gov

For the analysis of fustin 3-O-beta-D-galactoside, a sample extract is applied as a small band onto an HPTLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the plate, and different compounds travel at different rates. After development, the plate is dried, and the separated bands are visualized under UV light or by spraying with a derivatizing agent. Quantification is performed using a densitometer, which measures the intensity of the spots. HPTLC methods can be validated for linearity, precision, and accuracy, making them suitable for quality control of herbal products. pensoft.netresearchgate.net

Table 2: Illustrative HPTLC Method for Glycoside Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Plate | HPTLC plates silica gel 60 F254 | pensoft.net |

| Sample Application | Bandwise application using an automated sampler | pensoft.net |

| Mobile Phase | A mixture of solvents like Ethyl Acetate:Methanol (B129727):Water:Formic Acid | pensoft.net |

| Development | Ascending development in a twin-trough chamber | pensoft.net |

| Derivatization | Anisaldehyde-sulphuric acid reagent (for visualizing sugars) | pensoft.net |

| Detection/Quantification | Densitometric scanning at a specific wavelength (e.g., 550 nm post-derivatization) | pensoft.net |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is primarily applied to volatile or semi-volatile substances. Fustin 3-O-beta-D-galactoside, being a large, polar, and non-volatile glycoside, is not suitable for direct analysis by GC.

However, GC can be used to analyze the aglycone part (fustin) or the sugar moiety (galactose) after chemical derivatization. Derivatization is a process that converts the non-volatile compound into a more volatile derivative (e.g., through silylation). This approach is more common for structural confirmation of the individual components after hydrolysis rather than for quantifying the intact glycoside in a complex mixture. Predicted GC-MS spectra for related glycosides suggest this theoretical possibility, though it is not a primary method for intact analysis. foodb.ca

Mass Spectrometric Approaches for Structural Elucidation and Metabolite Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method like HPLC or UPLC, it becomes an exceptionally powerful tool for the definitive identification and structural elucidation of compounds like fustin 3-O-beta-D-galactoside. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for fragile, polar, and large molecules like glycosides, as it minimizes fragmentation during the ionization process. rsc.org In ESI-MS, fustin 3-O-beta-D-galactoside (with a monoisotopic mass of 450.11621 Da) would typically be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. ebi.ac.uk

Tandem Mass Spectrometry (MS/MS or MS²) provides deeper structural information. rsc.org In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M-H]⁻ ion of fustin 3-O-beta-D-galactoside) is selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For fustin 3-O-beta-D-galactoside, the most characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in two key fragments:

A neutral loss of 162 Da , corresponding to the galactose moiety.

The ion of the aglycone , fustin.

Furthermore, analysis of galactose-containing glycosides often reveals a characteristic fragment ion at m/z 163 [C6H11O5]⁺ in positive ion mode, which can help confirm the presence of the galactose unit. nih.gov

Table 3: Predicted ESI-MS/MS Fragmentation Data for Fustin 3-O-beta-D-galactoside (C₂₁H₂₂O₁₁)

| Precursor Ion (m/z) | Ion Mode | Major Product Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 449.1089 [M-H]⁻ | Negative | 287.0556 [M-H-162]⁻ | Loss of galactose moiety, resulting in fustin aglycone ion. | rsc.org |

| 451.1234 [M+H]⁺ | Positive | 289.0707 [M+H-162]⁺ | Loss of galactose moiety, resulting in fustin aglycone ion. | rsc.org |

| 451.1234 [M+H]⁺ | Positive | 163.0601 [C₆H₁₁O₅]⁺ | Characteristic fragment ion for galactose. | nih.gov |

Application in Metabolomics and Pharmacokinetic Studies

The combination of UPLC with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), is a cornerstone of modern metabolomics. rsc.org This platform allows for the rapid and untargeted profiling of all detectable metabolites in a biological sample. In the context of plant extracts, this approach can be used to generate a comprehensive chemical profile and identify dozens or even hundreds of compounds, including fustin 3-O-beta-D-galactoside, in a single run. rsc.org Techniques like MS/MS-based molecular networking can further aid in the dereplication process, which is the rapid identification of known compounds in a complex mixture by comparing their fragmentation patterns to spectral libraries. nih.gov

These powerful analytical methods are also indispensable for pharmacokinetic studies. Such studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. By using UPLC-MS/MS, researchers can track the fate of fustin 3-O-beta-D-galactoside and its potential metabolites in biological fluids like plasma and urine over time, providing critical insights into its bioavailability and metabolic pathways.

Emerging Research Areas and Future Perspectives for Fustin 3 O Beta D Galactoside